C13H12F13NO4S
2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
CAS No.: 67584-61-6
Cat. No.: VC17975100
Molecular Formula: C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2
C13H12F13NO4S
Molecular Weight: 525.28 g/mol
* For research use only. Not for human or veterinary use.
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester - 67584-61-6](/images/structure/VC17975100.png)
Specification
CAS No. | 67584-61-6 |
---|---|
Molecular Formula | C6F13SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C13H12F13NO4S |
Molecular Weight | 525.28 g/mol |
IUPAC Name | 2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C13H12F13NO4S/c1-6(2)7(28)31-5-4-27(3)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h1,4-5H2,2-3H3 |
Standard InChI Key | MVZJFKDUUZOQFM-UHFFFAOYSA-N |
Canonical SMILES | CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a methacrylate backbone () linked to a sulfonamide-functionalized tridecafluorohexyl group () . The perfluorinated chain imparts exceptional resistance to thermal degradation and chemical attack, while the ester group enables polymerization and functionalization.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 525.28 g/mol | |
CAS Registry Number | 67584-61-6 | |
Synonyms | -Methylperfluorohexanesulfonamidoethyl methacrylate |
Spectroscopic and Physical Characteristics
The compound’s infrared (IR) spectrum shows characteristic peaks for the ester carbonyl (), sulfonyl group (), and C-F bonds () . Nuclear magnetic resonance (NMR) data reveal distinct signals for the methacrylate vinyl protons () and the trifluoromethyl groups ( in ). Its low surface energy () makes it ideal for hydrophobic coatings .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Sulfonamide Formation: Tridecafluorohexanesulfonyl chloride reacts with methylamine to yield -methyltridecafluorohexanesulfonamide .
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Esterification: The sulfonamide is coupled with methacryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran
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Temperature:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize efficiency and minimize byproducts . Electrochemical fluorination (ECF), though less common due to environmental concerns, remains a viable method for generating perfluorinated precursors .
Table 2: Synthetic Routes Comparison
Method | Advantages | Limitations |
---|---|---|
Stepwise Esterification | High purity, scalable | Solvent-intensive |
ECF-Based Synthesis | Cost-effective for bulk production | Generates branched isomers |
Chemical Reactivity and Functionalization
Polymerization Behavior
The methacrylate group undergoes radical-initiated polymerization to form poly(methacrylate) derivatives with embedded perfluoroalkyl chains. Azobisisobutyronitrile (AIBN) at is commonly used, yielding polymers with glass transition temperatures () exceeding .
Hydrolysis and Substitution Reactions
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Acidic Hydrolysis: The ester bond cleaves to form methacrylic acid and -methyltridecafluorohexanesulfonamidoethanol.
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Nucleophilic Substitution: Amines or thiols displace the sulfonamide group, enabling the synthesis of fluorinated surfactants .
Applications in Industry and Research
Fluorosurfactants and Coatings
The compound’s amphiphilic nature facilitates its use in firefighting foams, lubricants, and water-repellent textiles . Polymer coatings incorporating this monomer exhibit contact angles >, ideal for anti-fouling surfaces .
Biomedical Materials
Functionalized polymers derived from this compound are explored for drug delivery systems due to their biocompatibility and controlled release properties .
Environmental and Regulatory Considerations
PFAS Persistence and Toxicity
The tridecafluorohexyl chain resists degradation, leading to bioaccumulation in ecosystems . Regulatory agencies advocate for alternatives, though limited substitutes exist for high-performance applications .
Mitigation Strategies
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Green Chemistry Approaches: Developing shorter-chain fluorinated analogs .
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Wastewater Treatment: Advanced oxidation processes to degrade PFAS .
Recent Advances and Future Directions
Recent studies focus on:
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